molecular formula C6H12ClNO3 B1432550 trans-2-Methylmorpholine-3-carboxylic acid hydrochloride CAS No. 1807882-36-5

trans-2-Methylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B1432550
CAS No.: 1807882-36-5
M. Wt: 181.62 g/mol
InChI Key: RHSLKJXCSUYWPS-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Methylmorpholine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol . It is a solid compound that is typically stored in a sealed, dry environment at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: trans-2-Methylmorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in various organic reactions to study reaction mechanisms and pathways .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can also be used as a precursor for the synthesis of biologically active molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs and treatments for various diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific research applications and industrial uses .

Properties

IUPAC Name

(2R,3S)-2-methylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSLKJXCSUYWPS-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 2
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 3
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 4
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 5
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 6
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride

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